(1,2-13C2)Ethane-1,2-diamine;dihydrochloride
Overview
Description
(1,2-13C2)Ethane-1,2-diamine;dihydrochloride is a stable isotope-labeled compound. It is a derivative of ethane-1,2-diamine, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is commonly used in various scientific research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-13C2)Ethane-1,2-diamine;dihydrochloride typically involves the reaction of 1,2-dichloroethane with ammonia under high pressure and temperature conditions. The reaction is carried out in an aqueous medium at approximately 180°C. During this process, hydrogen chloride is generated, which forms a salt with the amine. The amine is then liberated by the addition of sodium hydroxide and can be recovered by rectification .
Industrial Production Methods: Industrial production of ethane-1,2-diamine involves similar methods, with large-scale reactors and optimized conditions to ensure high yield and purity. The use of stable isotope-labeled compounds like this compound requires specialized facilities to handle and incorporate the isotopes efficiently .
Chemical Reactions Analysis
Types of Reactions: (1,2-13C2)Ethane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(1,2-13C2)Ethane-1,2-diamine;dihydrochloride is widely used in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetics studies.
Biology: In metabolic studies to trace biochemical pathways.
Medicine: In drug development and pharmacokinetics to study drug metabolism.
Industry: Used in the synthesis of various chemicals and materials
Mechanism of Action
The mechanism of action of (1,2-13C2)Ethane-1,2-diamine;dihydrochloride involves its incorporation into biochemical pathways where it acts as a tracer. The carbon-13 isotope allows for precise tracking of the compound through various reactions and processes. This helps in understanding the molecular targets and pathways involved in its action .
Comparison with Similar Compounds
Ethane-1,2-diamine: The non-labeled version of the compound.
1,2-Diaminopropane: A similar diamine with an additional carbon atom.
1,3-Diaminopropane: Another diamine with a different carbon chain structure.
Uniqueness: (1,2-13C2)Ethane-1,2-diamine;dihydrochloride is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in tracing and studying complex biochemical and chemical processes. This isotopic labeling provides a significant advantage in research applications where precise tracking and quantification are required .
Properties
IUPAC Name |
(1,2-13C2)ethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i1+1,2+1;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHBFEVZJLBKEH-BQTCFENJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2]N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584348 | |
Record name | (~13~C_2_)Ethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77435-60-0 | |
Record name | (~13~C_2_)Ethane-1,2-diamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 77435-60-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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